(5E)-5-(3-ethoxy-4-hydroxy-5-iodobenzylidene)-1-(4-methylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione
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Overview
Description
(5E)-5-(3-ethoxy-4-hydroxy-5-iodobenzylidene)-1-(4-methylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione is a synthetic organic compound that belongs to the class of pyrimidine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5E)-5-(3-ethoxy-4-hydroxy-5-iodobenzylidene)-1-(4-methylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione typically involves multi-step organic reactions. The starting materials may include 3-ethoxy-4-hydroxy-5-iodobenzaldehyde and 1-(4-methylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione. The key steps in the synthesis may involve condensation reactions, cyclization, and purification processes. Reaction conditions such as temperature, solvents, and catalysts play a crucial role in achieving high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
(5E)-5-(3-ethoxy-4-hydroxy-5-iodobenzylidene)-1-(4-methylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form different oxidation states or functional groups.
Reduction: Reduction reactions may lead to the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of substituted products.
Common Reagents and Conditions
Common reagents used in these reactions may include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles. Reaction conditions such as temperature, pH, and solvent choice are critical for achieving desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions may produce a variety of substituted compounds.
Scientific Research Applications
Chemistry
In chemistry, (5E)-5-(3-ethoxy-4-hydroxy-5-iodobenzylidene)-1-(4-methylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione can be used as a building block for the synthesis of more complex molecules. It may also serve as a ligand in coordination chemistry.
Biology
In biological research, this compound may be investigated for its potential biological activities, such as antimicrobial, antiviral, or anticancer properties. Studies may focus on its interactions with biological targets and its effects on cellular processes.
Medicine
In medicinal chemistry, the compound may be explored for its potential therapeutic applications. It could be a candidate for drug development, targeting specific diseases or conditions.
Industry
In the industrial sector, the compound may find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of (5E)-5-(3-ethoxy-4-hydroxy-5-iodobenzylidene)-1-(4-methylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione involves its interactions with molecular targets, such as enzymes or receptors. The compound may modulate specific pathways, leading to its observed biological effects. Detailed studies on its binding affinity, selectivity, and downstream effects are essential to understand its mechanism of action fully.
Comparison with Similar Compounds
Similar Compounds
Similar compounds may include other pyrimidine derivatives with comparable structures and functional groups. Examples include:
- 5-(3-ethoxy-4-hydroxybenzylidene)pyrimidine-2,4,6(1H,3H,5H)-trione
- 5-(4-hydroxy-5-iodobenzylidene)pyrimidine-2,4,6(1H,3H,5H)-trione
Uniqueness
The uniqueness of (5E)-5-(3-ethoxy-4-hydroxy-5-iodobenzylidene)-1-(4-methylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione lies in its specific combination of functional groups and structural features. These attributes may confer distinct chemical reactivity and biological activity, setting it apart from other similar compounds.
Properties
IUPAC Name |
(5E)-5-[(3-ethoxy-4-hydroxy-5-iodophenyl)methylidene]-1-(4-methylphenyl)-1,3-diazinane-2,4,6-trione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17IN2O5/c1-3-28-16-10-12(9-15(21)17(16)24)8-14-18(25)22-20(27)23(19(14)26)13-6-4-11(2)5-7-13/h4-10,24H,3H2,1-2H3,(H,22,25,27)/b14-8+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SWRBTWPBBKKVFR-RIYZIHGNSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C(=CC(=C1)C=C2C(=O)NC(=O)N(C2=O)C3=CC=C(C=C3)C)I)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=C(C(=CC(=C1)/C=C/2\C(=O)NC(=O)N(C2=O)C3=CC=C(C=C3)C)I)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17IN2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
492.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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